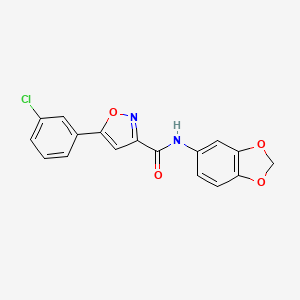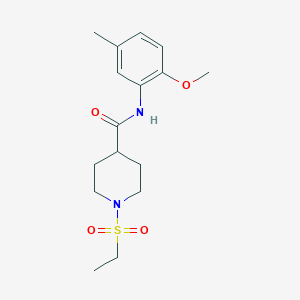![molecular formula C19H18ClNO3 B4667104 methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate](/img/structure/B4667104.png)
methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate
Overview
Description
Methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate, also known as JWH-018, is a synthetic cannabinoid that is commonly used as a research chemical. It was first synthesized in 1995 by John W. Huffman, a professor of organic chemistry at Clemson University. JWH-018 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body and play a role in many physiological processes. In recent years, JWH-018 has gained popularity as a recreational drug, leading to its classification as a controlled substance in many countries.
Mechanism of Action
Methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a role in many physiological processes, including pain sensation, mood regulation, and appetite. When methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in a variety of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate has been shown to have a range of biochemical and physiological effects. Studies have shown that it can increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. It has also been shown to affect memory and cognitive function, as well as alter the perception of time and space. In addition, methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate has been shown to have analgesic and anti-inflammatory effects, which may make it a potential treatment for chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
Methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. In addition, its synthetic nature allows for precise control over its chemical structure and purity. However, methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate also has several limitations. Its psychoactive effects make it difficult to use in studies involving human subjects, and its classification as a controlled substance in many countries can make it difficult to obtain for research purposes.
Future Directions
There are several potential future directions for research involving methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential and reduced psychoactive effects. Another area of interest is the study of the endocannabinoid system and its role in various physiological processes. Finally, research is needed to better understand the potential risks and benefits of using synthetic cannabinoids for medical purposes, and to develop safe and effective treatments for a range of conditions.
Scientific Research Applications
Methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 receptor, which is primarily located in the brain and central nervous system. Studies have also shown that methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate can activate the CB2 receptor, which is primarily located in the immune system and peripheral tissues. Research has focused on the potential therapeutic uses of methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate, including as a treatment for pain, inflammation, and neurological disorders.
properties
IUPAC Name |
methyl 1-[3-(2-chlorophenoxy)propyl]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-23-19(22)15-13-21(17-9-4-2-7-14(15)17)11-6-12-24-18-10-5-3-8-16(18)20/h2-5,7-10,13H,6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZPUVJICARUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CCCOC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]isonicotinamide](/img/structure/B4667027.png)


![4-(2,5-dimethylphenyl)-N-[3-(4-morpholinyl)propyl]-1-piperazinecarbothioamide](/img/structure/B4667046.png)
![N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea](/img/structure/B4667054.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4667055.png)
![5-{3-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4667060.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide](/img/structure/B4667070.png)
![9-ethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4667073.png)
![3-methyl-4-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4667075.png)
![N'-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4667090.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4667095.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4667106.png)
